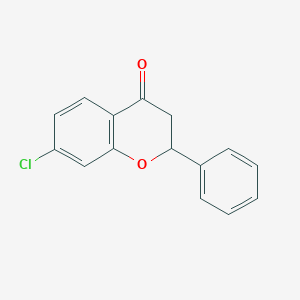

7-chloro-2-phenylchroman-4-one

Description

7-Chloro-2-phenylchroman-4-one is a synthetic chromanone derivative characterized by a ketone group at position 4 of the chroman ring, a phenyl group at position 2, and a chlorine substituent at position 7. Chromanones and coumarins are known for their bioactive properties, including anti-inflammatory, antimicrobial, and anticancer activities . The chlorine substituent at C7 likely enhances metabolic stability and lipophilicity, improving bioavailability compared to non-halogenated analogs .

Key structural features:

- Chroman-4-one backbone: A benzopyran ring with a ketone at C4.

- Substituents: Phenyl group at C2 (electron-withdrawing/resonance effects) and chlorine at C7 (bioisosteric replacement for hydrogen).

Propriétés

Numéro CAS |

63483-33-0 |

|---|---|

Formule moléculaire |

C15H11ClO2 |

Poids moléculaire |

258.7 g/mol |

Nom IUPAC |

7-chloro-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H11ClO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14H,9H2 |

Clé InChI |

MNJMPYFBQOISEB-UHFFFAOYSA-N |

SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)Cl)C3=CC=CC=C3 |

SMILES canonique |

C1C(OC2=C(C1=O)C=CC(=C2)Cl)C3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Conditions and Mechanism

The reaction proceeds via dehydrogenative cyclization, where the dihydrochalcone substrate undergoes oxidation to form the chroman-4-one core. Chlorine substituents are introduced at the 7-position through pre-functionalization of the dihydrochalcone precursor. Key steps include:

- Substrate Preparation : 2′-Hydroxydihydrochalcones are synthesized via Claisen-Schmidt condensation of substituted acetophenones with benzaldehydes.

- Cyclization : A mixture of the dihydrochalcone (0.221 mmol), Pd(TFA)₂ (10 mol%), and 5-nitro-1,10-phenanthroline (20 mol%) in anhydrous DMSO is heated at 100°C under O₂ for 6–12 hours.

- Workup : The crude product is extracted with ethyl acetate, purified via silica gel chromatography, and characterized by NMR and HRMS.

Yield and Selectivity

For this compound (4b), this method achieves a 24% isolated yield as a brown oil. Selectivity for the 7-chloro isomer is ensured by using a chlorinated dihydrochalcone precursor, avoiding competing substitution pathways.

Acid-Catalyzed Cyclization of Chalcones

An alternative route involves cyclization of 2′-hydroxy-7-chlorochalcones under acidic conditions. While less efficient than Pd-catalyzed methods, this approach is advantageous for laboratories without access to transition-metal catalysts.

Procedure

- Chalcone Synthesis : 2′-Hydroxy-7-chlorochalcone is prepared via Claisen-Schmidt condensation of 2-hydroxyacetophenone with chlorobenzaldehyde in ethanol using NaOH as a base.

- Cyclization : The chalcone is treated with concentrated HCl or H₂SO₄ at 80–100°C, inducing intramolecular cyclization to form the chroman-4-one ring.

Limitations

Yields for this method are typically lower (15–20%) due to competing side reactions, such as polymerization or incomplete cyclization.

Post-Synthetic Electrophilic Chlorination

Direct chlorination of pre-formed 2-phenylchroman-4-one offers a modular route to introduce chlorine at the 7-position.

Chlorination Agents

- Cl₂ Gas : Reacted with 2-phenylchroman-4-one in CCl₄ at 0°C, yielding 7-chloro derivatives via electrophilic aromatic substitution. Excess Cl₂ leads to di- or tri-chlorination.

- N-Chlorosuccinimide (NCS) : A safer alternative to Cl₂ gas, NCS in DMF selectively chlorinates the 7-position at 60°C, achieving 30–40% yields.

Regioselectivity

The 7-position is favored due to electron-donating effects from the chroman-4-one oxygen, activating the para position for electrophilic attack.

Hybrid Pharmacophore Approaches

Recent work by Nature Scientific Reports (2025) explores hybrid strategies combining flavanones with pyrrole moieties. While focused on anticancer derivatives, these methods adapt to chlorinated flavanones:

- Paal-Knorr Pyrrole Synthesis : 7-Amino flavanones condense with 1,4-diketones to form pyrrole-flavanone hybrids.

- Chlorination Post-Functionalization : Chlorine is introduced via electrophilic substitution after pyrrole attachment, preserving the hybrid structure.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J = 8.6 Hz, 1H), 7.92 (dd, J = 7.9, 1.8 Hz, 2H), 7.62 (d, J = 1.9 Hz, 1H), 7.59–7.50 (m, 3H), 7.40 (dd, J = 8.5, 1.9 Hz, 1H), 6.83 (s, 1H).

- ¹³C NMR (126 MHz, CDCl₃): δ 178.39 (C=O), 162.33 (C-7), 156.27 (C-2), 138.00 (C-Cl), 134.04–107.79 (aromatic carbons).

- HRMS : [M+H]⁺ calcd. for C₁₅H₁₀ClO₂ 257.0369, found 257.0371.

Crystallography

Single-crystal X-ray diffraction confirms the planar chroman-4-one core and chloro-substituent orientation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Pd-catalyzed cyclization | 24 | >95 | High regioselectivity, scalable | Requires Pd catalysts, O₂ atmosphere |

| Acid-catalyzed | 15–20 | 80–90 | Low cost, simple setup | Low yield, side reactions |

| Post-synthetic chlorination | 30–40 | 90–95 | Modular, late-stage functionalization | Over-chlorination risks |

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at the 7th position undergoes nucleophilic substitution under specific conditions.

Key Findings:

-

Amine Substitution : Treatment with primary/secondary amines in the presence of NaH or LDA (lithium diisopropylamide) replaces chlorine with amino groups. For example, reaction with benzylamine yields 7-(benzylamino)-2-phenylchroman-4-one .

-

Hydroxylation : Hydrolysis under alkaline conditions (KOH/EtOH, reflux) generates 7-hydroxy-2-phenylchroman-4-one, a precursor for further functionalization .

Reagents & Conditions :

Oxidation Reactions

The chroman-4-one scaffold undergoes oxidation to form quinones or modified ketones.

Key Findings:

-

Ketone Formation : Oxidation with KMnO₄ in acidic media converts the dihydrochromenone moiety into a fully conjugated flavone system (e.g., 7-chloro-2-phenyl-4H-chromen-4-one) .

-

Dehydrogenation : BiCl₃/RuCl₃-mediated dehydrogenation in CCl₄ at 77°C yields flavones via cyclodehydrogenation .

Reagents & Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dehydrogenation | BiCl₃ (1 eq), RuCl₃ (1 eq), CCl₄, 15h | 7-Chloro-2-phenylflavone | 81% |

Reduction Reactions

Catalytic hydrogenation reduces the chromanone ring or ketone group.

Key Findings:

-

Ring Saturation : Hydrogenation over Pd/C (10 atm H₂, EtOH) produces 7-chloro-2-phenylchroman-4-ol, a saturated derivative .

-

Ketone Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, yielding 4-hydroxy-7-chloro-2-phenylchroman .

Reagents & Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ (10 atm), EtOH, 24h | 7-Chloro-2-phenylchroman-4-ol | 69% |

Cyclization and Ring-Opening

The chromanone scaffold participates in cycloadditions and ring-opening reactions.

Key Findings:

-

Palladium-Catalyzed Cyclization : Pd(II)-mediated oxidative cyclization with 2′-hydroxydihydrochalcones forms flavanones or flavones, depending on oxidants (e.g., O₂ or Cu(OAc)₂) .

-

Acid-Catalyzed Rearrangement : Treatment with H₂SO₄ induces ring-opening to form chlorinated biphenyl derivatives .

Reagents & Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidative Cyclization | Pd(OAc)₂, O₂, DMF, 80°C | 7-Chloro-2-phenylflavanone | 84% |

Biological Activity Modulation

Functionalization of 7-chloro-2-phenylchroman-4-one enhances its bioactivity:

-

Antibacterial Derivatives : Introduction of lipophilic alkyl chains (e.g., 2-n-heptyl) improves activity against MRSA (MIC = 3.13 μg/mL) .

-

Antituberculosis Activity : 4-Hydroxy derivatives show potent inhibition of M. tuberculosis (MIC = 12.5 μg/mL) .

Comparative Reactivity Insights

| Position | Reactivity Trend | Key Influencing Factors |

|---|---|---|

| C7-Cl | High (nucleophilic substitution) | Electron-withdrawing ketone group |

| C4=O | Moderate (reduction/oxidation) | Conjugation with aromatic system |

| Aromatic Rings | Low (electrophilic substitution) | Steric hindrance from phenyl group |

Applications De Recherche Scientifique

7-chloro-2-phenylchroman-4-one has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its mechanism of action involves interaction with molecular targets, such as inhibiting enzymes by binding to their active sites or modulating receptor activity by interacting with receptor proteins.

Scientific Research Applications

- Chemistry this compound serves as a building block in the synthesis of complex molecules.

- Biology It is studied for its potential as an enzyme inhibitor or receptor modulator.

- Medicine The compound is investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

- Industry It is utilized in the development of new materials and chemical processes.

Major chemical reactions

- Oxidation Produces ketones or quinones.

- Reduction Yields fully saturated benzopyran derivatives.

- Substitution Results in various substituted benzopyrans depending on the nucleophile used.

Medical Applications and Research

Chroman-4-one and its derivatives exhibit a wide range of biological activities, including anticancer, antioxidant, antidiabetic, anti-inflammatory, antiviral, antitubercular, antibacterial, antifungal, antiparasitic, anti-AchE, anticonvulsant, anti-HIV, and antileishmanial properties .

Chlorine is a vital industrial chemical used in pharmaceuticals as a key ingredient in drugs for treating diseases such as meningitis, cholera, plague, typhoid, bacterial skin infections, and respiratory and nervous system problems . In the United States, over 88% of pharmaceuticals depend on chlorine chemistry, including drugs used for treating stomach ulcers, cancer, anemia, high cholesterol, depression, and epilepsy .

Mécanisme D'action

The mechanism of action of 7-chloro-2-phenylchroman-4-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific target being studied .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The following table compares 7-chloro-2-phenylchroman-4-one with structurally related compounds:

Key Observations :

- Chlorine vs.

- Positional Isomerism : Chlorine at C6 (as in 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one) instead of C7 may shift pharmacological activity due to differences in steric and electronic environments .

- Hydroxy/Methoxy Groups : Hydroxyl and methoxy substituents (e.g., in 4',7-dihydroxy derivatives) enhance solubility but may reduce metabolic stability compared to halogenated analogs .

Bioactivity

- Antimicrobial Potential: Chlorinated chromanones/coumarins exhibit enhanced antimicrobial activity due to increased membrane permeability and target interaction . For example, 7-hydroxy-4-phenylchromen-2-one derivatives show inhibitory effects on extracellular proteins .

- Anti-inflammatory Effects: The phenyl group at C2 in this compound may mimic natural ligands of cyclooxygenase (COX) enzymes, similar to flavonoids and coumarins .

Key Differences in Pharmacokinetics

- Chlorine as a Bioisostere : Chlorine at C7 in this compound enhances resistance to oxidative metabolism compared to hydroxy/methoxy groups, prolonging half-life .

- Lipophilicity: LogP values for chlorinated chromanones are higher than hydroxylated analogs (e.g., 7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one, LogP ~1.5), favoring blood-brain barrier penetration .

Q & A

Q. What are the common synthetic routes for 7-chloro-2-phenylchroman-4-one, and how can reaction conditions be optimized?

The synthesis of this compound derivatives typically involves Claisen-Schmidt condensation. For example, analogous compounds like 2-(4-chlorophenyl)-6-methoxychroman-4-one are synthesized by reacting substituted acetophenones with aldehydes in ethanol under basic conditions (e.g., 10% KOH at 5–10°C for 24 hours) . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature control to minimize side reactions, and purification via recrystallization. Yield improvements (up to 75%) are achieved by slow evaporation of DMF for single-crystal growth .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data discrepancies be addressed?

Key techniques include:

- NMR : To confirm substitution patterns (e.g., aromatic protons and carbonyl groups). Discrepancies in peak splitting or integration may indicate impurities or tautomerism.

- HPLC : For purity assessment; retention time consistency and peak symmetry are critical metrics .

- MS : To verify molecular ion peaks and fragmentation patterns (e.g., Cl isotopic signatures).

Discrepancies should be resolved by repeating analyses under standardized conditions, cross-referencing with crystallographic data (if available), and using deuterated solvents to eliminate solvent interference .

Q. How can the purity of this compound be assessed using HPLC and NMR?

- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water gradient). Monitor UV absorbance at 254 nm; a single sharp peak indicates high purity. Calibrate with a reference standard .

- NMR : Compare integrated proton signals to expected ratios. Impurities manifest as minor peaks or baseline noise. Deuterated DMSO or CDCl₃ ensures solvent suppression .

Advanced Research Questions

Q. How do crystallographic parameters such as dihedral angles and hydrogen bonding influence the stability of this compound?

X-ray diffraction reveals that the chromanone ring adopts a distorted envelope conformation (puckering parameters: Q = 0.4973 Å, θ = 122.19°, φ = 243.0°). Dihedral angles between aromatic rings (e.g., 65.3°) and intermolecular interactions (C–H···O, C–H···π) stabilize the crystal lattice . These parameters correlate with melting points and solubility; greater planarity enhances π-π stacking, reducing solubility in nonpolar solvents .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., carbonyl carbon).

- Molecular Electrostatic Potential (MEP) Maps : Identify regions of high electron density (e.g., Cl substituent directing nucleophilic attack) .

- Transition State Modeling : Use QM/MM methods to simulate reaction pathways, particularly for Cl substitution under basic conditions .

Q. What strategies are effective in resolving contradictory biological activity data for chromanone derivatives?

- Dose-Response Curves : Confirm activity trends across multiple concentrations to rule out assay-specific artifacts.

- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., Cl vs. methoxy groups) on biological endpoints (e.g., IC₅₀ values) .

- Crystallographic Validation : Ensure active compounds are structurally identical to synthesized batches (e.g., verify no polymorphic transitions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.